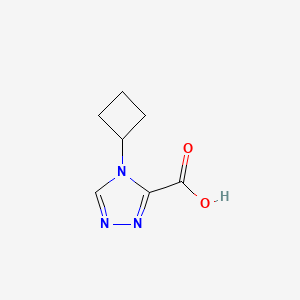

4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

4-cyclobutyl-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)6-9-8-4-10(6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) |

InChI Key |

QMEQAOFYGJFWDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2C=NN=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutylamine with hydrazine derivatives under acidic conditions, followed by cyclization to form the triazole ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Condensation Reactions

The compound can participate in condensation reactions with nucleophiles such as hydrazines or amines. These reactions are driven by the electron-deficient triazole ring and the acidic proton of the carboxylic acid group.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Condensation with hydrazines/amines | Controlled temperatures, solvents (e.g., ethanol/methanol), acidic catalysts (e.g., HCl) | Complex heterocycles (e.g., fused triazoles) |

Mechanism : The carboxylic acid group may act as a directing group, facilitating nucleophilic attack by hydrazines or amines at the triazole ring. This leads to the formation of extended heterocyclic systems, which are valuable in medicinal chemistry.

Cycloaddition Reactions

The triazole ring in 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid can engage in cycloaddition reactions , such as [4+2] (Diels-Alder-like) or [2+2] processes, depending on the reaction conditions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Cycloaddition (e.g., [4+2]) | Microwave irradiation, palladium catalyst | Coupled products (e.g., fused bicyclic systems) |

Mechanism : The electron-deficient triazole ring reacts with dienes or other conjugated systems, forming new rings. Microwave-assisted conditions enhance reaction efficiency and regioselectivity.

Functional Group Transformations

| Reaction Type | Typical Conditions | Products | General Knowledge |

|---|---|---|---|

| Esterification | Alcohols, acid catalysts (e.g., H2SO4) | Triazole carboxylate esters | Common for carboxylic acids |

| Amidation | Amines, coupling agents (e.g., DCC) | Triazole carboxamides | Common for carboxylic acids |

Research Findings and Trends

Scientific Research Applications

4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity . This makes the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Substituent Position and Ring Size

- 5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 1707563-18-5): Unlike the main compound, this analog has a cyclobutyl group at the 5-position and a 4-methoxyphenyl substituent at the 1-position.

1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid :

The 3-chlorophenyl substituent provides electron-withdrawing effects, increasing electrophilicity and binding affinity for kinases like CDK2/cyclin A and CDK4/cyclin D. The methyl group at position 5 reduces steric hindrance compared to cyclobutyl, favoring tighter binding in enzymatic pockets .

Functional Group Variations

5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives :

The pyridyl group enables π-π stacking and hydrogen bonding, enhancing anti-inflammatory activity. In contrast, the cyclobutyl group in the main compound lacks aromaticity, reducing such interactions but offering unique conformational stability .- 5-Amino-1H-1,2,4-triazole-3-carboxylic acid (CAS 3641-13-2): The amino group at position 5 acts as a hydrogen bond donor, improving interactions with polar residues in targets like EGFR. The absence of this group in the cyclobutyl analog limits such interactions but may reduce metabolic instability .

Pharmacokinetic and Physicochemical Properties

Biological Activity

4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound notable for its triazole ring structure and cyclobutyl substituent. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications. The following sections provide a detailed examination of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 174.18 g/mol

- Structural Features : The presence of the carboxylic acid group enhances reactivity and biological interactions, while the cyclobutyl moiety improves lipophilicity and membrane permeability.

Antimicrobial Activity

Research indicates that this compound and its derivatives show potent activity against various pathogens. The mechanism of action is believed to involve interference with microbial cell membranes due to enhanced lipophilicity. In studies comparing various triazole derivatives:

- Minimum Inhibitory Concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria.

- Compounds demonstrated MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents.

| Compound | MIC (mg/ml) | Activity Against |

|---|---|---|

| This compound | 0.1 - 0.2 | Candida albicans, E. coli |

| Compound A | 0.15 | Aspergillus niger |

| Compound B | 0.2 | Staphylococcus aureus |

Studies have shown that derivatives with modifications in the triazole ring enhance antimicrobial efficacy, suggesting that structural optimization could lead to more potent compounds .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Research highlights include:

- Cell Viability Assays : Evaluations using MTT assays indicated a significant reduction in viability of cancer cells treated with this compound.

- Mechanistic Studies : The compound appears to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Study 1: Evaluation of Antimicrobial Activity

In a comprehensive study assessing the antimicrobial properties of triazole derivatives, this compound was tested alongside other compounds. The results indicated:

- Low toxicity levels in human peripheral blood mononuclear cells (PBMC), with viability rates exceeding 94% at high concentrations.

- Effective inhibition against a range of microbial strains, with particular potency noted against E. coli and Candida albicans.

Study 2: Anticancer Efficacy

A recent investigation into the anticancer effects of triazole derivatives included this compound:

- The compound exhibited a dose-dependent decrease in cell proliferation across several cancer cell lines.

- Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls .

Synthesis Methods

Various synthetic routes have been explored for the production of this compound:

- Cyclization Reactions : Utilizing cyclobutyl hydrazine with appropriate carbonyl compounds.

- One-Pot Synthesis : A streamlined method involving multiple reactants that yield high purity products efficiently .

- Modification of Existing Triazoles : Derivatives are synthesized by modifying existing triazole frameworks to incorporate the cyclobutyl moiety .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid, and what methodological considerations are critical for reproducibility?

- Answer: Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

Cyclobutane precursor functionalization : Introduce reactive groups (e.g., amines or carboxylic acids) to cyclobutane via nucleophilic substitution or cycloaddition .

Triazole ring formation : Use Huisgen 1,3-dipolar cycloaddition between azides and alkynes or condensation reactions with nitriles under catalytic conditions (e.g., Cu(I) or Ru complexes) .

Carboxylic acid introduction : Hydrolysis of nitriles or oxidation of primary alcohols using KMnO₄ or Jones reagent.

- Critical factors : Solvent polarity (DMF or toluene for cyclization), catalyst loading (0.5–5 mol%), and temperature control (60–120°C) to avoid side reactions .

Q. Which purification techniques are most effective for isolating this compound, and how do researchers validate purity?

- Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) or flash chromatography (silica gel, ethyl acetate/hexane gradient) .

- Recrystallization : Use ethanol/water mixtures for high recovery of crystalline product.

- Validation : Purity ≥95% confirmed via HPLC (UV detection at 254 nm) and ¹H/¹³C NMR (absence of extraneous peaks) .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

- Answer :

- Accelerated stability studies : Expose to pH 2–12 buffers, 40–60°C, and UV light (ICH Q1A guidelines).

- Analytical methods : Track degradation via LC-MS for mass changes and ¹H NMR for structural integrity.

- Key findings : Carboxylic acid groups may hydrolyze under strong alkaline conditions (pH >10) .

II. Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Answer :

- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for triazole formation .

- Solvent/catalyst screening : Machine learning models (e.g., COSMO-RS) predict solvent-catalyst interactions to enhance yield .

- Case study : ICReDD’s quantum-chemical workflows reduced optimization time for similar heterocycles by 40% .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Answer :

Replicate experiments : Confirm reproducibility under controlled conditions (temperature, solvent, concentration).

Orthogonal validation : Cross-check NMR with IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and X-ray crystallography.

Computational alignment : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .

Q. How does reactor design impact scalability for synthesizing this compound?

- Answer :

- Microreactors : Enable precise control of exothermic cyclization steps (residence time <5 min) .

- Batch vs. flow : Flow systems reduce side reactions via rapid mixing, but batch reactors are preferable for slow crystallization steps.

- Separation integration : In-line membrane filtration improves yield by removing byproducts .

Q. What advanced spectroscopic techniques elucidate structure-activity relationships (SAR) for this compound?

- Answer :

- 2D NMR (COSY, NOESY) : Maps spatial proximity between cyclobutyl and triazole protons.

- X-ray photoelectron spectroscopy (XPS) : Identifies electronic effects of substituents on N-atom reactivity.

- Solid-state NMR : Clarifies polymorphic forms affecting bioavailability .

Q. How can researchers model degradation pathways to improve formulation stability?

- Answer :

- Forced degradation studies : Expose to oxidative (H₂O₂), thermal (80°C), and photolytic conditions.

- LC-HRMS/MS : Identifies degradation products (e.g., decarboxylation or triazole ring cleavage).

- Kinetic modeling : Arrhenius plots predict shelf life under storage conditions .

III. Methodological Resources

| Topic | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | DFT, flow chemistry | |

| Data Validation | 2D NMR, XPS | |

| Stability Analysis | LC-HRMS, Arrhenius modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.